

A Comparative Spectroscopic Guide to 4-Methoxy-3'-methylbenzophenone and Its Isomers

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Compound of Interest		
Compound Name:	4-Methoxy-3'- methylbenzophenone	
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For researchers, scientists, and professionals in drug development, the precise identification and differentiation of isomeric compounds are critical. This guide provides an objective spectroscopic comparison of **4-Methoxy-3'-methylbenzophenone** and its closely related isomers. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a comprehensive analysis to aid in the unambiguous identification of these compounds.

Introduction to Isomeric Differentiation

4-Methoxy-3'-methylbenzophenone and its isomers share the same molecular formula, C₁₅H₁₄O₂, and a molecular weight of 226.27 g/mol , making their differentiation by mass spectrometry alone challenging. However, the unique substitution pattern of the methoxy (-OCH₃) and methyl (-CH₃) groups on the two phenyl rings of the benzophenone core creates distinct electronic and steric environments. These subtle structural differences manifest as unique fingerprints in various spectroscopic analyses, allowing for their individual characterization. This guide focuses on comparing the parent compound with key positional isomers.

Spectroscopic Data Comparison



The following tables summarize the available quantitative spectroscopic data for **4-Methoxy-3'-methylbenzophenone** and its related isomers. The differences in chemical shifts (δ) , vibrational frequencies (ν) , mass-to-charge ratios (m/z), and absorption maxima (λ_max) are key to distinguishing these compounds.

¹H and ¹³C NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. The chemical shifts of protons (¹H) and carbon atoms (¹³C) are highly sensitive to their local electronic environment, which is directly influenced by the position of the methoxy and methyl substituents.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts δ [ppm])

Compound	Aromatic Protons	-OCH₃ Protons	-CH₃ Protons
4- Methoxybenzophenon e	7.85-7.82 (m, 2H), 7.77-7.74 (m, 2H), 7.58-7.54 (m, 1H), 7.47 (t, J=7.6 Hz, 2H), 6.96 (dd, J=8.8, 2.0 Hz, 2H)[1]	3.88 (s, 3H)[1]	N/A
4- Methylbenzophenone	7.78 (d, J=7.2 Hz, 2H), 7.72 (d, J=6.8 Hz, 2H), 7.56 (t, J=7.2 Hz, 1H), 7.47 (t, J=7.2 Hz, 2H), 7.28 (d, J=7.2 Hz, 2H)[1]	N/A	2.44 (s, 3H)[1]
2-Hydroxy-4-methoxy- 4'- methylbenzophenone	Data not fully available.	Data not fully available.	Data not fully available.

Note: Complete ¹H NMR data for **4-Methoxy-3'-methylbenzophenone** and other specific isomers were not available in the search results. The related compounds are provided for reference.



Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts δ [ppm])

Compound	C=O Carbon	Aromatic Carbons	-OCH₃ Carbon	-CH₃ Carbon
4-Methoxy-3'- methylbenzophe none	Not specified	Not specified	Not specified	Not specified
4- Methoxybenzoph enone	195.6[1]	163.2, 138.3, 132.6, 131.9, 130.1, 129.8, 128.2, 113.6[1]	55.5[1]	N/A
4- Methylbenzophe none	196.5[1]	143.3, 138.0, 134.9, 132.2, 130.3, 130.0, 129.0, 128.2[1]	N/A	21.7[1]
2-Methoxy-4'- methylbenzophe none	Not specified	Not specified	Not specified	Not specified

Note: Specific ¹³C NMR peak assignments for **4-Methoxy-3'-methylbenzophenone** and 2-Methoxy-4'-methylbenzophenone are available through spectral databases but were not detailed in the search results.[2][3]

Infrared (IR) Spectroscopy Data

IR spectroscopy probes the vibrational modes of molecules. The position of the strong carbonyl (C=O) stretch is particularly sensitive to the electronic effects of the substituents on the phenyl rings.

Table 3: Key FT-IR Vibrational Frequencies (v [cm⁻¹])



Compound	ν(C=O)	ν(C-O-C)	Other Key Bands
4-Methoxy-3'- methylbenzophenone	~1650-1670	~1250, ~1030	Aromatic C-H, C=C stretches
4- Methoxybenzophenon e	~1655	~1260, ~1025	Aromatic C-H, C=C stretches
2-Methoxy-4'- methylbenzophenone	Not specified	Not specified	Vapor Phase IR data available[2]

Note: Specific peak values are dependent on the sample preparation method (e.g., KBr pellet, thin film, solution). Data for isomers is limited in the search results.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. While isomers have the same molecular ion, their fragmentation patterns can differ due to the stability of the resulting fragments, which is influenced by substituent position.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Compound	Molecular Ion [M]+	Base Peak	Key Fragment Ions
4-Methoxy-3'- methylbenzophenone	226	Not specified	Not specified
4- Methoxybenzophenon e	212	Not specified	Not specified
2-Methoxy-4'- methylbenzophenone	226	225	195[2]

Note: Detailed fragmentation analysis is often required to differentiate isomers. GC-MS is the typical method employed.[2][3]



UV-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position (λ_max) and intensity of absorption bands are affected by the conjugation and electronic nature of the substituents.

Table 5: UV-Vis Spectroscopic Data (λ max [nm])

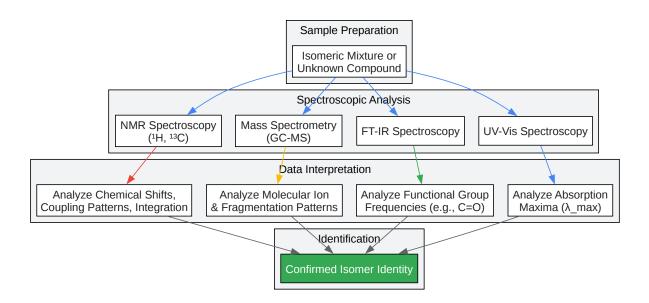
Compound	$\pi \to \pi^* \text{ Transition}$	$n \to \pi^* \text{Transition}$	Solvent
4- Methoxybenzophenon e	~252	~334	Ethanol[4]
2-Hydroxy-4-methoxy-4'-methylbenzophenone	Data Available	Data Available	Not specified

Note: UV-Vis data is highly dependent on the solvent used.[4] A study on the UV spectral properties of various benzophenones, including 4-methoxybenzophenone, has been published. [4]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of **4-Methoxy-3'-methylbenzophenone** and its isomers.





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